1-Methoxy-5-methyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-5-methyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride or iodine. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs a one-pot multicomponent approach. This method combines multiple starting materials in a single reaction vessel, streamlining the synthesis process and reducing production costs. Catalysts such as lanthanum nitrate hexahydrate are used to achieve high yields and operational simplicity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Participates in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted tetrazoles .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-5-methyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a bioisosteric replacement for carboxylic acids in drug design.
Industry: Utilized in the production of specialty chemicals and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-methoxy-5-methyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. As a bioisosteric replacement for carboxylic acids, it can mimic the biological activity of these acids by interacting with similar receptors and enzymes. The presence of multiple nitrogen atoms in its structure allows for versatile pharmacophore interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-tetrazole: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Methyl-5-aminotetrazole: Contains an amino group instead of a methoxy group, leading to distinct biological activities.
5-Methyl-1H-tetrazole: Similar structure but without the methoxy group, affecting its chemical behavior and applications.
Uniqueness: 1-Methoxy-5-methyl-1H-tetrazole stands out due to its unique combination of methoxy and methyl substituents. This combination imparts specific chemical properties that make it valuable in various applications, from drug design to material science .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various biological and medicinal applications.
Eigenschaften
CAS-Nummer |
90040-43-0 |
---|---|
Molekularformel |
C3H6N4O |
Molekulargewicht |
114.11 g/mol |
IUPAC-Name |
1-methoxy-5-methyltetrazole |
InChI |
InChI=1S/C3H6N4O/c1-3-4-5-6-7(3)8-2/h1-2H3 |
InChI-Schlüssel |
FDLCXLHDYIHSEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.